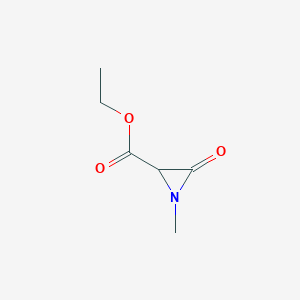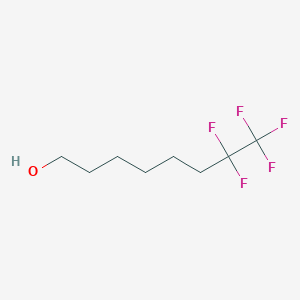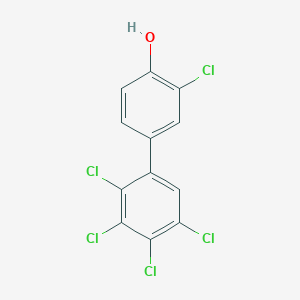
2',3,3',4',5'-五氯-4-联苯酚
描述
2’,3,3’,4’,5’-Pentachloro-4-biphenylol is a chemical compound with the molecular formula C12H5Cl5O . It’s also known by other names such as 2,3,3’,4’,5-pentachloro-4-hydroxybiphenyl .
Molecular Structure Analysis
The molecular structure of 2’,3,3’,4’,5’-Pentachloro-4-biphenylol consists of 12 carbon atoms, 5 hydrogen atoms, 5 chlorine atoms, and 1 oxygen atom .Physical And Chemical Properties Analysis
The average mass of 2’,3,3’,4’,5’-Pentachloro-4-biphenylol is 342.432 Da and its monoisotopic mass is 339.878296 Da .科学研究应用
Endocrine Disruption Research
Summary of Application
4-Hydroxy-PCB 106 is a major metabolite of PCBs in humans and has been shown to interact with the endocrine system in mammals, including humans . It’s used in research to understand the potential risks and adverse health effects of PCB metabolites in humans .
Methods of Application
The compound is often detected in blood samples to evaluate and compare the levels of hydroxylated PCBs (OH-PCBs) and their relationship to parent compounds .
Results or Outcomes
Levels of OH-PCBs varied between 0.0002 and 1.6 ng g −1 w / w in human serum/plasma from the selected literature, correlating well with ∑PCBs . Health effects of PCB metabolites included carcinogenicity, reproductive impairment, and developmental neurotoxicity .
Neurobehavioral Development Research
Summary of Application
4-Hydroxy-PCB 106 is used in research to investigate its effects on neurobehavioral development in mammals .
Methods of Application
In one study, adult male Wistar rats were treated with 4-Hydroxy-PCB 106 to explore the genes responsive to OH-PCBs and to understand the potential effects of the chemical .
Results or Outcomes
Mice exposed prenatally to OH-PCB 106 showed increased spontaneous locomotor activities during the dark phase in the home cage and during the first 10-min in the open field compared with control mice . Mice exposed lactationally to OH-PCB 106 displayed impairments in motor coordination in the rotarod test .
Disruption of Circadian Rhythm and Fatty Acid Metabolism
Summary of Application
4-Hydroxy-PCB 106 is used in research to investigate its effects on the disruption of circadian rhythm and fatty acid metabolism .
Results or Outcomes
Next-generation RNA sequencing analysis revealed changes in the expression of genes involved in the circadian rhythm and fatty acid metabolism, such as nuclear receptor subfamily 1, group D, member 1, aryl hydrocarbon receptor nuclear translocator-like protein 1, cryptochrome circadian clock 1, and enoyl-CoA hydratase and 3-hydroxyacyl-CoA dehydrogenase, in 4-OH-CB107-treated rats . In addition, biochemical analysis of the plasma revealed a dose-dependent increase in the leucine aminopeptidase, indicating the onset of liver damage .
Reference Substance for Environmental Analysis
Summary of Application
4-Hydroxy-PCB 106 is used as a reference substance for environmental analysis .
Methods of Application
The compound is used as a standard to calibrate analytical instruments and to validate analytical methods in environmental analysis .
Results or Outcomes
The use of 4-Hydroxy-PCB 106 as a reference substance helps to ensure the accuracy and reliability of environmental analysis .
Environmental Toxicology
Summary of Application
4-Hydroxy-PCB 106 is used in environmental toxicology to study the effects of persistent organic pollutants (POPs) on wildlife and the environment .
Methods of Application
The compound is often detected in environmental samples, such as soil, water, and wildlife tissues, to monitor the presence and effects of PCBs and their metabolites .
Results or Outcomes
The presence of 4-Hydroxy-PCB 106 and other PCB metabolites in the environment has been linked to various adverse effects on wildlife, including endocrine disruption, reproductive impairment, and developmental neurotoxicity .
Organic Synthesis
Summary of Application
4-Hydroxy-PCB 106 can potentially be used as a building block in the synthesis of chemically relevant organic compounds .
Methods of Application
The compound’s highly reactive nature towards nucleophilic attack due to its electron-deficient nature makes it a potential scaffold for the synthesis of mono-, di-, tri-, tetra-, and penta-substituted pyridine, fused heterocyclic compounds, macrocycles, and other useful organic compounds .
Results or Outcomes
The use of 4-Hydroxy-PCB 106 in organic synthesis could potentially lead to the development of new synthetic routes and the discovery of new organic compounds .
属性
IUPAC Name |
2-chloro-4-(2,3,4,5-tetrachlorophenyl)phenol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H5Cl5O/c13-7-3-5(1-2-9(7)18)6-4-8(14)11(16)12(17)10(6)15/h1-4,18H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CGAILIYIKMFHPA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C2=CC(=C(C(=C2Cl)Cl)Cl)Cl)Cl)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H5Cl5O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60172792 | |
| Record name | 2',3,3',4',5'-Pentachloro-4-biphenylol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60172792 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
342.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2',3,3',4',5'-Pentachloro-4-biphenylol | |
CAS RN |
192190-09-3 | |
| Record name | 4-Hydroxy-2′,3,3′,4′,5′-pentachlorobiphenyl | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=192190-09-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2',3,3',4',5'-Pentachloro-4-biphenylol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0192190093 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2',3,3',4',5'-Pentachloro-4-biphenylol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60172792 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2',3,3',4',5'-PENTACHLORO-4-BIPHENYLOL | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6GW073T1WI | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



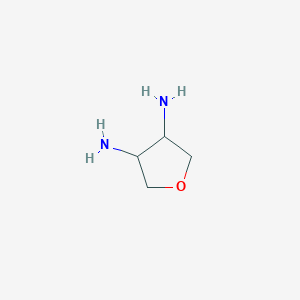
![Ethyl 4-methyl-5-oxo-4,5-dihydro[1,2,3]triazolo[1,5-a]quinazoline-3-carboxylate](/img/structure/B62424.png)
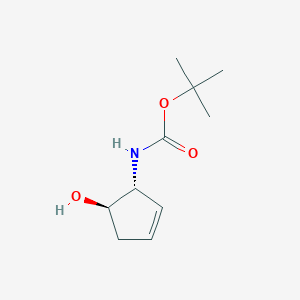
![7-methoxy-N,N-dimethylbenzo[d]thiazol-2-amine](/img/structure/B62426.png)
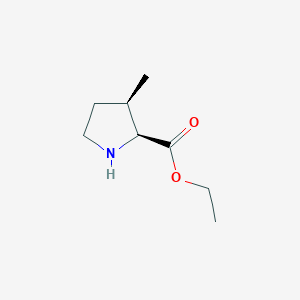
![1,2,3,4,4A,5-Hexahydropyrazino[2,1-C][1,4]benzoxazine](/img/structure/B62432.png)
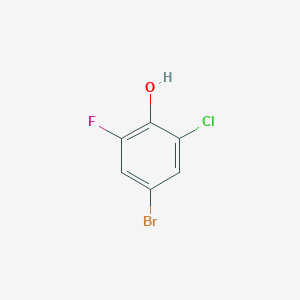

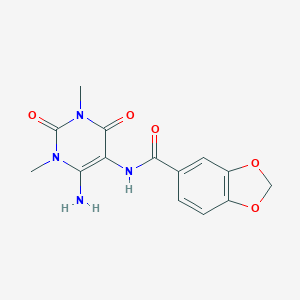
![3-[(6R)-6-[(4-chlorophenyl)sulfonylamino]-2-methyl-5,6,7,8-tetrahydronaphthalen-1-yl]propanoic acid](/img/structure/B62448.png)

